molecular formula C16H18N2O7S B12069994 2'-Deoxy-5'-O-p-toluenesulfonyluridine

2'-Deoxy-5'-O-p-toluenesulfonyluridine

Cat. No.: B12069994
M. Wt: 382.4 g/mol
InChI Key: CNGFNNCQXVJZDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-p-toluenesulfonyluridine typically involves the selective protection and activation of the hydroxyl groups on the uridine molecule. One common method includes:

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-5’-O-p-toluenesulfonyluridine are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-p-toluenesulfonyluridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Deoxy-5’-O-p-toluenesulfonyluridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-O-p-toluenesulfonyluridine involves its ability to act as a nucleoside analog. By incorporating into nucleic acids, it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The p-toluenesulfonyl group enhances the compound’s reactivity, making it a useful tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5’-O-p-toluenesulfonyluridine is unique due to the presence of the p-toluenesulfonyl group, which enhances its reactivity and makes it a valuable reagent in nucleic acid chemistry. This modification allows for selective reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C16H18N2O7S

Molecular Weight

382.4 g/mol

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H18N2O7S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(19)8-15(25-13)18-7-6-14(20)17-16(18)21/h2-7,12-13,15,19H,8-9H2,1H3,(H,17,20,21)

InChI Key

CNGFNNCQXVJZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)O

Origin of Product

United States

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